molecular formula C11H16Cl2N2O B8219847 3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride

3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride

Cat. No.: B8219847
M. Wt: 263.16 g/mol
InChI Key: RSKPPVABVGEUBT-UHFFFAOYSA-N
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Description

3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is an organic compound that features a pyridine ring substituted with a chloro group and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the reaction of 3-chloropyridine with piperidin-4-ylmethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring or piperidine moiety.

    Reduction Products: Reduced forms of the pyridine ring or piperidine moiety.

Scientific Research Applications

3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of pyridine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity to its molecular targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride
  • 2-Amino-4-(1-piperidine)pyridine derivatives

Uniqueness

3-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperidinylmethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-chloro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O.ClH/c12-10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9;/h1-2,5,9,13H,3-4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKPPVABVGEUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=CC=N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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